1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol
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Overview
Description
1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol is an organic compound with the molecular formula C7H9F3N2O. It is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ethanoic acid with water, followed by neutralization with a base to yield the desired product . Another method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, which is then scaled up to provide access to the compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as flow chemistry and continuous processing can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 1-(Diethylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-ol
- 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one
Comparison: 1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol is unique due to its specific structural features, such as the trifluoromethyl group attached to the pyrazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-5(13)4-12-3-2-6(11-12)7(8,9)10/h2-3,5,13H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKCCYLSAIQNKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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